molecular formula C16H21NO4S B2591457 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 898653-77-5

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2591457
CAS No.: 898653-77-5
M. Wt: 323.41
InChI Key: YAPNLMCEKKFENZ-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the sulfonamide with a furan-2-ylmethyl halide in the presence of a base.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its binding affinity and specificity.

    3-tert-butyl-4-methoxybenzenesulfonamide: Lacks the furan-2-ylmethyl group, which may reduce its overall biological activity.

    N-(furan-2-ylmethyl)-benzenesulfonamide: Lacks both the tert-butyl and methoxy groups, which can significantly alter its chemical properties and biological activity.

Uniqueness

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is unique due to the presence of all three functional groups (tert-butyl, furan-2-ylmethyl, and methoxy) in its structure. This combination of groups can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(2,3)14-10-13(7-8-15(14)20-4)22(18,19)17-11-12-6-5-9-21-12/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNLMCEKKFENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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